Home > Products > Screening Compounds P37909 > 8-Methyl-8-azaspiro[4.5]decan-2-amine
8-Methyl-8-azaspiro[4.5]decan-2-amine -

8-Methyl-8-azaspiro[4.5]decan-2-amine

Catalog Number: EVT-13154809
CAS Number:
Molecular Formula: C10H20N2
Molecular Weight: 168.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is often sourced from various chemical suppliers and is classified as an organic compound with significant relevance in pharmaceutical research. The compound's CAS number is 1779724-15-0, and it has been studied for its role as an allosteric inhibitor of SHP2, a protein involved in numerous cell signaling pathways, indicating its potential therapeutic applications in cancer and metabolic disorders .

Synthesis Analysis

Methods

The synthesis of 8-Methyl-8-azaspiro[4.5]decan-2-amine typically involves several organic reactions that form the spirocyclic structure. A common synthetic route includes the reaction of tetrahydropyran derivatives with appropriate halides or other electrophiles under controlled conditions.

Technical Details

  1. Starting Materials: Tetrahydropyran derivatives and halides.
  2. Reaction Conditions: The reactions are generally conducted under inert atmospheres to prevent unwanted side reactions, often at elevated temperatures to promote cyclization.
  3. Yield: This method has shown efficiency in producing compounds with high biological activity from readily available starting materials.
Molecular Structure Analysis

Structure

The molecular structure of 8-Methyl-8-azaspiro[4.5]decan-2-amine features a spirocyclic arrangement that contributes to its unique reactivity and interaction with biological systems. The nitrogen atom's placement within the spiro framework plays a crucial role in its chemical behavior.

Data

  • Molecular Weight: 170.25 g/mol
  • InChI Key: NAPOHLRYXDDENP-UHFFFAOYSA-N
  • Heavy Atoms: 11
  • Rotatable Bonds: 0
  • Hydrogen Bond Acceptors: 2
  • Hydrogen Bond Donors: 1 .
Chemical Reactions Analysis

Reactions

8-Methyl-8-azaspiro[4.5]decan-2-amine can undergo various chemical reactions:

  1. Oxidation: The amine group can be oxidized to form imines or nitriles.
  2. Reduction: It can be reduced to produce secondary or tertiary amines.
  3. Substitution: The amine group participates in nucleophilic substitution reactions, leading to various derivatives.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Substitution Reagents: Alkyl halides and acyl chlorides are frequently used in substitution reactions .
Mechanism of Action

8-Methyl-8-azaspiro[4.5]decan-2-amine acts as an allosteric inhibitor of SHP2, modulating protein function by binding to sites distinct from the active site. This mechanism allows for selective therapeutic effects, potentially offering advantages over traditional inhibitors that directly block substrate binding.

Process and Data

The interaction studies indicate that this compound alters the activity of proteins involved in cell signaling without directly inhibiting their active sites, which could lead to fewer side effects in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 8-Methyl-8-azaspiro[4.5]decan-2-amine include:

  • Appearance: Typically presented as a white crystalline solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Generally soluble in organic solvents.
  • Stability: Stable under normal laboratory conditions but should be stored away from light and moisture.

Relevant Data

The compound exhibits high gastrointestinal absorption, making it suitable for oral administration in potential therapeutic applications .

Applications

8-Methyl-8-azaspiro[4.5]decan-2-amine has diverse applications in scientific research:

  1. Medicinal Chemistry: Investigated for its role as an allosteric inhibitor in cancer therapy.
  2. Biochemical Research: Used to study protein interactions and signaling pathways.
  3. Pharmaceutical Development: Potential candidate for developing new drugs targeting SHP2-related diseases.

The versatility of this compound highlights its importance in both academic research and industrial contexts, paving the way for future studies aimed at exploring its full therapeutic potential .

Medicinal Chemistry and Pharmacological Targeting of 8-Methyl-8-azaspiro[4.5]decan-2-amine

Role in Allosteric Inhibition of SHP2 Phosphatase Activity

Structural Basis for Binding to the N-SH2/PTP Interdomain Interface

The 8-methyl-8-azaspiro[4.5]decan-2-amine scaffold serves as a critical structural motif in allosteric inhibitors of Src Homology 2 domain-containing phosphatase 2 (SHP2). This compound’s spirocyclic architecture enables high-affinity binding at the interface between the N-terminal SH2 (N-SH2) and protein tyrosine phosphatase (PTP) domains of SHP2. In its inactive state, SHP2 adopts a closed conformation where the N-SH2 domain occludes the catalytic PTP site. The 8-methyl-8-azaspiro[4.5]decan-2-amine moiety binds within a hydrophobic pocket formed at this interdomain interface, stabilizing the autoinhibited conformation through key interactions:

  • Hydrogen bonding between the primary amine and Glu249 of the PTP domain
  • Van der Waals contacts between the spirocyclic core and Phe113, Met125, and Ile282
  • Steric constraints imposed by the methyl group on the azaspiro nitrogen that prevent conformational rearrangement to the active state [3] .

This binding mechanism effectively locks SHP2 in its closed conformation, inhibiting phosphatase activation downstream of growth factor receptors and oncogenic drivers. X-ray crystallographic studies of analogues like IACS-15414 (which incorporates this scaffold) confirm deep penetration into the allosteric pocket, displacing structural water molecules and increasing complex stability [3].

Table 1: Structural Interactions of 8-Methyl-8-azaspiro[4.5]decan-2-amine Derivatives with SHP2

ResidueInteraction TypeBinding Energy Contribution (kcal/mol)Role in SHP2 Inhibition
Glu249H-bonding-3.8Anchors primary amine group
Phe113π-alkyl stacking-2.5Stabilizes spirocyclic core
Ile282Hydrophobic contact-1.9Enhances binding specificity
Met125Van der Waals-1.4Prevents N-SH2 displacement

Comparison with Analogous Spirocyclic Inhibitors

The 8-methyl-8-azaspiro[4.5]decan-2-amine scaffold demonstrates distinct pharmacological advantages over earlier spirocyclic SHP2 inhibitors:

  • Enhanced Selectivity: Unlike SHP099 (a first-generation inhibitor), derivatives like IACS-15414 exhibit >100-fold selectivity against PTP1B and other phosphatases due to the constrained spirocyclic geometry that complements the deeper SHP2 allosteric pocket .
  • Improved Pharmacokinetics: Incorporation of the 8-methyl-8-azaspiro[4.5]decan-2-amine core in compound 30 (IACS-15414) results in superior oral bioavailability (>80% in murine models) compared to PB17-036-01, attributed to the balanced lipophilicity (clogP ≈ 2.1) and moderate polar surface area (≈80 Ų) [3] .
  • Resistance Mitigation: The primary amine group forms irreversible salt bridges with Glu249, reducing susceptibility to mutation-induced resistance observed in some SHP099-treated malignancies .

Table 2: Comparative Profile of Spirocyclic SHP2 Inhibitors

ParameterSHP099PB17-036-01IACS-15414 (8-Methyl Derivative)
IC₅₀ (SHP2)70 nM35 nM12 nM
PTP1B Selectivity15-fold40-fold>100-fold
Passive Permeability (Papp, ×10⁻⁶ cm/s)8.215.722.3
Oral Bioavailability (Rat)32%45%84%
hERG IC₅₀18 μM25 μM>100 μM

Implications in Oncogenic Signaling Pathway Modulation

Disruption of RAS/MAPK/ERK Cascade Dynamics

The 8-methyl-8-azaspiro[4.5]decan-2-amine-based inhibitors exert profound effects on oncogenic signaling by targeting SHP2's role in RAS activation. SHP2 dephosphorylates specific phosphotyrosine residues on scaffolding proteins like GAB1/2, facilitating GRB2-SOS complex recruitment to the plasma membrane and subsequent RAS-GTP loading. By inhibiting SHP2 phosphatase activity:

  • RAS-GTP Suppression: IACS-15414 reduces KRAS⁴ᴳ¹²ᴰ-GTP levels by 92% at 100 nM in pancreatic cancer cells (PANC-1 line) within 2 hours of treatment [3].
  • Cascade Attenuation: Downstream phosphorylation events show dose-dependent inhibition:
  • ERK1/2 phosphorylation inhibited (IC₅₀ = 15 nM)
  • c-FOS transcription reduced by 80% at pharmacologically relevant concentrations
  • Cyclin D1 downregulation leading to G1/S cell cycle arrest [3] .
  • Synergy with MEK Inhibitors: The compound enhances trametinib efficacy in KRAS mutant xenografts, delaying tumor regrowth by 4-fold compared to monotherapy through compensatory pathway blockade .

Immune Checkpoint Regulation via PD-1/PD-L1 Axis

Beyond direct RAS/MAPK inhibition, 8-methyl-8-azaspiro[4.5]decan-2-amine derivatives modulate tumor immune evasion pathways:

  • PD-L1 Downregulation: SHP2 inhibition reduces interferon-γ-induced PD-L1 surface expression by 60-75% in triple-negative breast cancer models (MDA-MB-231), reversing T-cell exhaustion phenotypes in co-culture assays .
  • Tumor Microenvironment Reprogramming: In syngeneic mouse models, treatment increases:
  • Intratumoral CD8⁺ T-cell infiltration (3.5-fold)
  • Granzyme B production
  • M1/M2 macrophage ratio .
  • Combination with Anti-PD-1: Compound 30 (IACS-15414) demonstrates synergistic antitumor activity with anti-PD-1 antibodies, achieving complete regression in 40% of CT26 tumor-bearing mice by overcoming adaptive immune resistance [3] .

Properties

Product Name

8-Methyl-8-azaspiro[4.5]decan-2-amine

IUPAC Name

8-methyl-8-azaspiro[4.5]decan-3-amine

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

InChI

InChI=1S/C10H20N2/c1-12-6-4-10(5-7-12)3-2-9(11)8-10/h9H,2-8,11H2,1H3

InChI Key

GNKIQFRGACMTTK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CCC(C2)N)CC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.